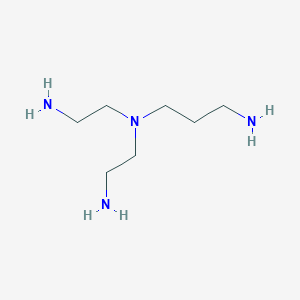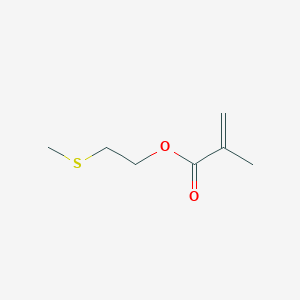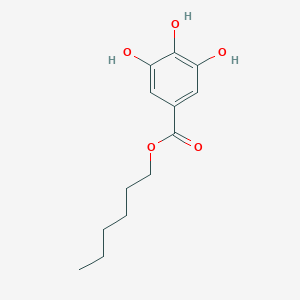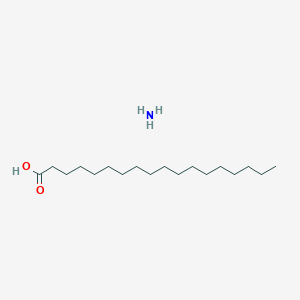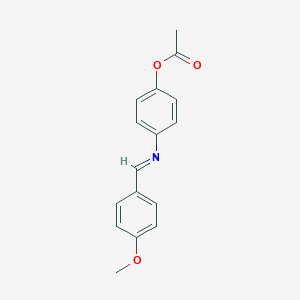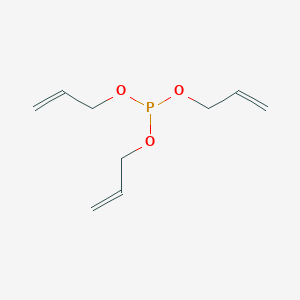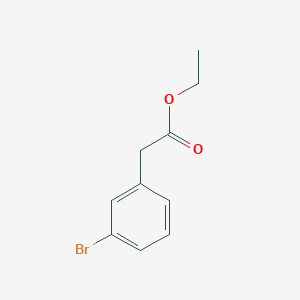
Ethyl 2-(3-bromophenyl)acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to achieve the desired functionalized product. For instance, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate using ammonium acetate in glacial acetic acid, highlighting a method that might be adaptable for synthesizing ethyl 2-(3-bromophenyl)acetate (Sapnakumari et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 2-(3-bromophenyl)acetate reveals intricate details about their crystalline form. For example, 2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid, a compound with a somewhat related structure, showcases two symmetry-independent molecules in its unit, with distinct dihedral angles indicating the orientation of the bromophenyl rings out of the plane of the benzofuran fragments (Choi et al., 2007).
Chemical Reactions and Properties
Ethyl 2-(3-bromophenyl)acetate, like its counterparts, participates in various chemical reactions that define its reactivity and utility in synthetic chemistry. For instance, the efficient consecutive synthesis approach for ethyl-2-(4-aminophenoxy) acetate, a precursor for dual GK and PPARγ activators, demonstrates the potential for creating medically relevant compounds through strategic chemical synthesis (Altowyan et al., 2022).
Aplicaciones Científicas De Investigación
Synthesis of Heterocycles :
- Ramos et al. (2011) explored the formation of Ethyl 2-(1-phenylpiperidin-2-yl) acetate through spontaneous cyclization, highlighting the potential of similar compounds in synthesizing heterocyclic structures Ramos et al., 2011.
- Allin et al. (2005) used 2-(2-Bromophenyl)ethyl groups as building blocks in radical cyclization reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles, demonstrating the compound's utility in creating complex molecular structures Allin et al., 2005.
Crystallography and Structural Analysis :
- Murtaza et al. (2012) investigated the structural aspects of similar compounds, providing insights into molecular conformations and interactions Murtaza et al., 2012.
- Choi et al. (2007) conducted structural analysis of related compounds, contributing to understanding their molecular geometry and potential interactions Choi et al., 2007.
Pharmaceutical Applications :
- Costa et al. (2012) explored the Suzuki coupling reactions using water as the primary solvent, aiming at green chemistry principles and pharmaceutical applications Costa et al., 2012.
- Turkan et al. (2019) synthesized novel pyrazoline derivatives from related compounds, which showed potential as inhibitor compounds for various enzymes, indicating their potential in drug discovery Turkan et al., 2019.
Natural Product Research :
- Wu et al. (2010) and Liu et al. (2014) isolated new compounds from marine fungus and fungus Penicilliumcrustosum, respectively, emphasizing the role of such compounds in the discovery of natural products with potential pharmaceutical applications Wu et al., 2010; Liu et al., 2014.
Propiedades
IUPAC Name |
ethyl 2-(3-bromophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAERSDJFKGMKLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466949 | |
| Record name | Ethyl 2-(3-bromophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-bromophenyl)acetate | |
CAS RN |
14062-30-7 | |
| Record name | Ethyl 3-(bromophenyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14062-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(3-bromophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Naphtho[2,1,8,7-klmn]xanthene](/img/structure/B87203.png)
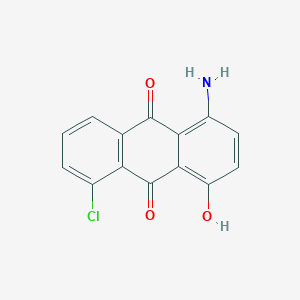
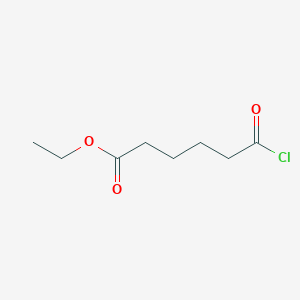

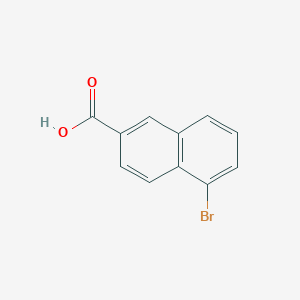
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-](/img/structure/B87214.png)

